Cas no 76672-65-6 (4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride)
4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-benzodioxol-5-ylmethyl)piperidine
- AG-H-06122
- 4-benzo[1,3]dioxol-5-ylmethylpiperidine
- BP017
- 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
- SureCN629940
- AB22553
- AGN-PC-01A9BR
- 4-(1,3-Benzodioxol-5-ylmethyl)-piperidine
- CTK5E3287
- C78453
- CS-0267525
- 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
- MFCD05863580
- 76672-65-6
- BDA67265
- 4-[(1,3-dioxaindan-5-yl)methyl]piperidine
- SCHEMBL629940
- MMVHCQZLXBLDEV-UHFFFAOYSA-N
- EN300-1997092
- 4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)PIPERIDINE
- DTXSID30588785
- 4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride
-
- MDL: MFCD05863580
- Inchi: 1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2
- InChI Key: MMVHCQZLXBLDEV-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)CC1CCNCC1
Computed Properties
- Exact Mass: 219.12600
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 2.28620
4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B131335-50mg |
4-Benzo[1,3]Dioxol-5-Ylmethyl-Piperidine Hydrochloride |
76672-65-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B131335-100mg |
4-Benzo[1,3]Dioxol-5-Ylmethyl-Piperidine Hydrochloride |
76672-65-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B131335-500mg |
4-Benzo[1,3]Dioxol-5-Ylmethyl-Piperidine Hydrochloride |
76672-65-6 | 500mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM525143-1g |
4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine |
76672-65-6 | 95% | 1g |
$356 | 2022-06-10 | |
| abcr | AB213040-250 mg |
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine; . |
76672-65-6 | 250mg |
€152.50 | 2023-05-06 | ||
| abcr | AB213040-1 g |
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine; . |
76672-65-6 | 1g |
€365.00 | 2023-05-06 | ||
| abcr | AB213040-5 g |
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine; . |
76672-65-6 | 5g |
€1121.50 | 2023-05-06 | ||
| Enamine | EN300-1997092-0.05g |
4-[(1,3-dioxaindan-5-yl)methyl]piperidine |
76672-65-6 | 0.05g |
$143.0 | 2023-09-16 | ||
| Enamine | EN300-1997092-0.1g |
4-[(1,3-dioxaindan-5-yl)methyl]piperidine |
76672-65-6 | 0.1g |
$150.0 | 2023-09-16 | ||
| Enamine | EN300-1997092-0.25g |
4-[(1,3-dioxaindan-5-yl)methyl]piperidine |
76672-65-6 | 0.25g |
$156.0 | 2023-09-16 |
4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride Suppliers
4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Benzo1,3Dioxol-5-Ylmethyl-Piperidine Hydrochloride
Introduction to 4-Benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride (CAS No. 76672-65-6)
4-Benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 76672-65-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzo[1,3-dioxol (also known as furan) moiety linked to a piperidine ring, with a hydrochloride salt form enhancing its solubility and bioavailability. Such structural features make it a valuable scaffold for designing novel pharmacological agents.
The benzo[1,3-dioxol ring is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets through its aromatic system and oxygen-containing heterocycles. In the context of 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride, the furan moiety is strategically positioned to engage with specific binding sites on enzymes or receptors. This positioning has been exploited in the development of compounds targeting neurological disorders, where precise modulation of receptor activity is crucial. The piperidine ring further enhances the compound's potential by providing a flexible three-dimensional structure that can adapt to various binding environments.
Recent advancements in drug discovery have highlighted the importance of piperidine derivatives in addressing complex diseases. The incorporation of the benzo[1,3-dioxol unit into a piperidine core has shown promise in modulating neurotransmitter systems, particularly those involved in cognitive function and pain perception. Studies have demonstrated that derivatives of this nature can exhibit potent effects on serotonin and dopamine receptors, making them candidates for treating conditions such as depression, anxiety, and chronic pain syndromes. The hydrochloride salt form of 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride ensures better pharmacokinetic properties, including improved absorption and stability in biological systems.
The synthesis of 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic pathways often involve nucleophilic substitution reactions where the furan ring is functionalized to introduce the piperidine moiety. The final step typically involves conversion to the hydrochloride salt to enhance solubility. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further research and development efforts.
In terms of biological activity, preliminary studies on 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride have revealed interesting properties that warrant deeper investigation. The compound has demonstrated interactions with certain enzymes and receptors that are implicated in metabolic disorders and inflammation. These findings align with current trends in medicinal chemistry aimed at identifying molecules that can modulate multiple disease pathways simultaneously. The potential of this compound as an anti-inflammatory agent has also been explored, with early data suggesting it may interfere with pro-inflammatory cytokine production without significant side effects.
The role of computational chemistry in optimizing drug candidates like 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability before conducting costly wet-lab experiments. By leveraging these tools, scientists can refine the structure of the compound to enhance its efficacy while minimizing off-target effects. This approach aligns with the broader goal of precision medicine, where individual patient responses are taken into account during drug development.
Future directions for research on 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride include exploring its potential in combination therapies and investigating its mechanism of action in greater detail. Combination therapies are increasingly recognized as a strategy to overcome drug resistance and improve treatment outcomes. By pairing this compound with other agents that target different aspects of a disease pathway, researchers may uncover synergistic effects that provide therapeutic benefits beyond what single-agent treatments can offer.
The impact of this research extends beyond academic circles, as it contributes to the broader effort to develop safer and more effective medications for patients worldwide. The pharmaceutical industry relies heavily on innovative compounds like 4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride to address unmet medical needs. As understanding of disease mechanisms continues to evolve, so too will the approaches used to develop new treatments.
In conclusion,4-benzo[1,3-dioxol-5-ylmethyl]-piperidine Hydrochloride (CAS No. 76672-65-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a valuable tool for developing novel therapeutics targeting neurological and inflammatory disorders. With ongoing advancements in synthetic chemistry and computational biology,this compound holds significant potential for improving human health through innovative drug design.
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